Omoconazole
Description
This compound is a topical imidazole derivative with antifungal activity against Candida albicans, Malassezia furfur and dematophytes.
Structure
2D Structure
3D Structure
Properties
CAS No. |
74512-12-2 |
|---|---|
Molecular Formula |
C20H17Cl3N2O2 |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole |
InChI |
InChI=1S/C20H17Cl3N2O2/c1-14(25-9-8-24-13-25)20(18-7-4-16(22)12-19(18)23)27-11-10-26-17-5-2-15(21)3-6-17/h2-9,12-13H,10-11H2,1H3/b20-14- |
InChI Key |
JMFOSJNGKJCTMJ-ZHZULCJRSA-N |
SMILES |
CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3 |
Isomeric SMILES |
C/C(=C(\C1=C(C=C(C=C1)Cl)Cl)/OCCOC2=CC=C(C=C2)Cl)/N3C=CN=C3 |
Canonical SMILES |
CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3 |
Other CAS No. |
74512-12-2 |
Related CAS |
74299-76-6 (mononitrate) 83621-06-1 (nitrate salt/solvate) |
Synonyms |
Afongan CM 8282 CM-8282 Fongamil Fongarex omoconazole omoconazole mononitrate omoconazole nitrate |
Origin of Product |
United States |
Omoconazole: an Imidazole Antifungal Agent in Mycology Research
Contextualization within Azole Antifungal Drug Development History
The development of antifungal agents has been a critical area of medical research, particularly with the rise of opportunistic fungal infections. The azole antifungals, a major class of chemotherapeutic agents, emerged as a significant advancement. The journey of azoles began with the discovery of chlormidazole (B1201505) in 1958. mdpi.com This was followed by the introduction of the first topical imidazole (B134444) agents, clotrimazole (B1669251) and miconazole (B906), in 1969, and econazole (B349626) in 1974. mdpi.comasm.org These early imidazoles were primarily used for superficial fungal infections.
A major breakthrough occurred with the release of ketoconazole (B1673606) in the early 1980s, the first orally available azole for treating systemic fungal infections. mdpi.comnih.gov However, its utility was limited by various side effects, which spurred the search for new, improved azole derivatives. mdpi.com This led to the development of the first-generation triazoles, fluconazole (B54011) and itraconazole (B105839), which offered a broader spectrum of activity and a better safety profile. nih.gov Omoconazole (B34995), an imidazole derivative, was developed and studied within this evolving landscape of antifungal research, primarily as a topical agent for cutaneous mycoses. nih.gov Its development can be situated in the period of expanding the arsenal (B13267) of topical azoles, running parallel to the major advances being made in systemic azole therapy. asm.orgnih.gov
Academic Significance and Research Trajectory of this compound
This compound has carved a niche in mycological research primarily as a topical antifungal agent. nih.gov Its academic significance lies in its potent activity against a broad spectrum of fungi responsible for superficial infections, including dermatophytes and yeasts. nih.govresearchgate.net The research trajectory for this compound has been focused on characterizing its in vitro and in vivo antifungal properties, understanding its mechanism of action, and evaluating its efficacy in preclinical models of cutaneous fungal infections. nih.govnih.gov
Studies have consistently demonstrated its efficacy against dermatophytes like Trichophyton species and yeasts such as Candida albicans and Malassezia. nih.govnih.govresearchgate.net Research has often involved comparative analyses with other imidazole antifungals, such as bifonazole (B1667052), to position its activity within the class. nih.govjst.go.jp The development of new formulations and analogues containing moieties found in this compound continues to be an area of research, aiming to create new antifungal compounds with potentially enhanced or selective activity. nih.govpatsnap.com This ongoing research underscores its role as a reference compound and a building block in the design of new antifungal therapies. nih.gov
Mechanistic Elucidation of Omoconazole S Antifungal Action
Inhibition of Ergosterol (B1671047) Biosynthesis Pathway
The cornerstone of omoconazole's antifungal activity lies in its ability to inhibit the ergosterol biosynthesis pathway, a vital process for maintaining the physiological functions of the fungal cell membrane. drugbank.comaksci.com Ergosterol serves a similar function in fungi to that of cholesterol in mammalian cells, providing stability, fluidity, and regulating the activity of membrane-bound enzymes.
Targeting Fungal Lanosterol (B1674476) 14α-Demethylase (CYP51)
This compound (B34995), like other azole antifungals, specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51. drugbank.comaksci.com This enzyme is crucial for the conversion of lanosterol to ergosterol. aksci.com The nitrogen atom in the imidazole (B134444) ring of this compound binds to the heme iron atom in the active site of CYP51, effectively blocking its enzymatic activity. atsu.edu This inhibition is a key step that initiates the cascade of events leading to fungal cell death or growth inhibition.
Accumulation of Toxic Sterol Intermediates within Fungal Cells
The inhibition of lanosterol 14α-demethylase by this compound leads to a depletion of ergosterol in the fungal cell membrane. drugbank.com Concurrently, this enzymatic blockage results in the intracellular accumulation of lanosterol and other methylated sterol precursors. drugbank.comatsu.edu These accumulated sterols are unable to fulfill the functions of ergosterol and are considered toxic to the fungal cell. Their integration into the cell membrane disrupts its normal structure and function, contributing significantly to the antifungal effect. drugbank.comnih.gov
Subsequent Disruption of Fungal Cell Membrane Integrity
The dual effect of ergosterol depletion and the accumulation of toxic sterol intermediates has profound consequences for the integrity and function of the fungal cell membrane.
Alterations in Membrane Permeability and Function
Research on Candida albicans has provided visual evidence of this compound's impact. Electron microscopy studies have revealed significant ultrastructural changes in fungal cells treated with this compound nitrate (B79036). These changes include a noticeable thickening of the cell wall and the accumulation of electron-dense vesicles within it. A particularly prominent finding was the development of Golgi-like membranous structures within the cytoplasm. At higher concentrations, this compound induces the disruption of intracytoplasmic organelles, further highlighting its profound effect on fungal cell structure. nih.gov
Potential Secondary Molecular Effects on Fungal Pathophysiology
While the primary mechanism of this compound is well-established, research into its potential secondary effects is ongoing.
Investigations into DNA Synthesis Inhibition
There is limited direct research available specifically investigating the effects of this compound on fungal DNA synthesis. However, studies on the structurally related imidazole antifungal, oxiconazole (B1677861), have shown that it can inhibit DNA synthesis in fungi. drugbank.com This finding suggests a potential secondary mechanism for some azole antifungals, although further research is required to determine if this compound shares this specific activity. The primary antifungal action of this compound remains attributed to the inhibition of ergosterol biosynthesis.
Exploration of Intracellular ATP Suppression
The role of antifungal agents in modulating intracellular energy levels, specifically adenosine (B11128) triphosphate (ATP), is a significant area of research for understanding their complete mechanism of action. For some imidazole antifungals, a secondary mechanism involving direct membrane damage can lead to the rapid depletion of intracellular ATP. asm.org This effect is often dependent on the drug's concentration and specific chemical properties, such as lipophilicity. oup.com
However, specific research findings detailing the direct effects of this compound on the intracellular ATP concentrations in fungal cells are not extensively documented in publicly available scientific literature. While studies on other related imidazoles, such as tioconazole (B1681320) and oxiconazole, have demonstrated rapid ATP suppression at certain concentrations, similar dedicated studies for this compound are not presently available. oup.comnih.gov Therefore, a detailed analysis and data on this compound's specific impact on fungal bioenergetics and ATP suppression remain an area for future scientific investigation.
Spectrum of Antifungal Activity and Comparative Efficacy Studies
In Vitro Antifungal Potency Against Key Fungal Pathogens
In vitro studies are crucial for determining the intrinsic antifungal activity of a compound against specific fungal species. These studies provide minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Activity Against Dermatophytes (e.g., Trichophyton spp., Microsporum spp.)
Omoconazole (B34995) has demonstrated potent in vitro activity against dermatophytes, the group of fungi that commonly cause infections of the skin, hair, and nails. medkoo.com Studies have shown that the MICs of this compound for dermatophytes generally fall within the range of 0.01 to 1 µg/mL. medkoo.com
A comparative study examining the in vitro antifungal activities of this compound nitrate (B79036) against clinical isolates from patients with cutaneous mycosis found its efficacy to be similar to or greater than that of bifonazole (B1667052). nih.gov The MIC values of this compound for 70 dermatophyte isolates, including 47 strains of Trichophyton rubrum, 22 of Trichophyton mentagrophytes, and one of Microsporum gypseum, ranged from ≤0.04 to 0.63 µg/mL. nih.gov This was comparable to the MIC range of bifonazole, which was ≤0.04 to 1.25 µg/mL. nih.gov
Table 1: In Vitro Activity of this compound Against Dermatophytes
| Organism | No. of Isolates | This compound MIC Range (µg/mL) |
|---|---|---|
| Trichophyton rubrum | 47 | ≤0.04 - 0.63 |
| Trichophyton mentagrophytes | 22 | ≤0.04 - 0.63 |
| Microsporum gypseum | 1 | ≤0.04 - 0.63 |
Data sourced from a study by Uchida K, et al. (1996). nih.gov
Activity Against Yeasts (e.g., Candida spp., Malassezia spp., Cryptococcus gattii)
This compound has also shown significant in vitro activity against various yeast species. For Candida albicans, a common cause of superficial and systemic candidiasis, MIC values for this compound typically range from 0.03 to 0.5 µg/mL. medkoo.com In a comparative study, this compound demonstrated more potent activity against 27 clinical isolates of C. albicans than bifonazole, with MICs ranging from 0.16 to 2.5 µg/mL, while bifonazole's MICs were between 1.25 to 5 µg/mL. nih.gov
Research on the in vitro activity of various antifungal agents against Malassezia species, which are associated with several skin conditions, has shown that azoles like ketoconazole (B1673606) and itraconazole (B105839) are highly effective. unne.edu.ar While specific data for this compound against Malassezia is not detailed in the provided context, the general efficacy of imidazoles suggests potential activity.
Studies on Cryptococcus gattii, an encapsulated yeast that can cause serious infections, have highlighted the efficacy of newer azoles. frontiersin.orgnih.gov While direct data on this compound against C. gattii is limited in the provided search results, the general antifungal spectrum of imidazoles includes activity against Cryptococcus species.
**Table 2: In Vitro Activity of this compound Against *Candida albicans***
| Organism | No. of Isolates | This compound MIC Range (µg/mL) |
|---|---|---|
| Candida albicans | 27 | 0.16 - 2.5 |
Data sourced from a study by Uchida K, et al. (1996). nih.gov
Activity Against Filamentous Fungi (e.g., Aspergillus fumigatus)
Aspergillus fumigatus is a ubiquitous filamentous fungus that can cause a range of diseases, particularly in immunocompromised individuals. mdpi.comkarger.com Azole antifungals are a primary treatment for aspergillosis. mdpi.commdpi.com While specific in vitro susceptibility data for this compound against A. fumigatus is not extensively detailed in the provided search results, the mechanism of action of imidazoles suggests it would have some level of activity. The effectiveness of other azoles like voriconazole (B182144) and itraconazole against A. fumigatus is well-documented. mdpi.comresearchgate.net
Methodological Approaches for In Vitro Susceptibility Testing
Standardized methods are essential for accurately determining the in vitro susceptibility of fungi to antifungal agents. These methods provide reproducible results that can help guide therapeutic choices.
Agar (B569324) Dilution Techniques
The agar dilution method is a reference technique for determining the MIC of antifungal agents. wikipedia.orgnih.gov In this method, the antifungal drug is incorporated into an agar medium in a series of twofold dilutions. wikipedia.orgnih.gov The fungal isolate is then inoculated onto the surface of the agar plates. wikipedia.org After incubation, the MIC is read as the lowest concentration of the drug that prevents visible fungal growth. nih.gov This method is considered a gold standard for its reproducibility and allows for the testing of multiple isolates simultaneously. wikipedia.org
Broth Microdilution Assays
The broth microdilution assay is another widely used and standardized method for antifungal susceptibility testing, with protocols established by organizations like the Clinical and Laboratory Standards Institute (CLSI). oup.comclsi.orgclsi.org This technique involves preparing twofold dilutions of the antifungal agent in a liquid broth medium within a 96-well microtiter plate. oup.comjhu.edu A standardized inoculum of the fungal isolate is then added to each well. jhu.edu The plates are incubated, and the MIC is determined by observing the lowest drug concentration that inhibits fungal growth, often assessed visually or with a spectrophotometer. jhu.edunih.gov This method is less labor-intensive than agar dilution and is suitable for testing a large number of antifungal agents against a single isolate. wikipedia.org
Minimum Inhibitory Concentration (MIC) Determinations
The in vitro antifungal activity of this compound has been evaluated against a range of medically important fungi, particularly those causing cutaneous infections. The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism. cabidigitallibrary.orgnih.gov
Studies have demonstrated that this compound exhibits potent activity against dermatophytes and yeasts. For dermatophytes, including species of Trichophyton and Microsporum, MIC values for this compound are generally low, indicating high potency. medkoo.com In one study, the MICs for Trichophyton rubrum and Trichophyton mentagrophytes were found to be in the range of ≤0.04 to 0.63 µg/mL. nih.govjst.go.jp
Against Candida albicans, a common cause of yeast infections, this compound has also shown significant activity, with MIC values typically ranging from 0.03 to 0.5 µg/mL. medkoo.com Another study reported MIC values for C. albicans to be in the range of 0.16 to 2.5 µg/mL. nih.govjst.go.jp The variation in reported MIC ranges can be influenced by the specific strains tested and the methodologies used. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) Ranges of this compound for Various Fungi
| Fungal Group | Species | MIC Range (µg/mL) | Reference(s) |
|---|---|---|---|
| Dermatophytes | Trichophyton spp., Microsporum spp. | 0.01 - 1 | medkoo.com |
| Trichophyton rubrum, T. mentagrophytes, Microsporum gypseum | ≤0.04 - 0.63 | nih.govjst.go.jp | |
| Yeasts | Candida albicans | 0.03 - 0.5 | medkoo.com |
| Candida albicans | 0.16 - 2.5 | nih.govjst.go.jp | |
| Candida tropicalis | - | medkoo.com |
Comparative Antifungal Activity of this compound within the Azole Class
The azole class of antifungal agents is broadly divided into imidazoles and triazoles. microrao.com Understanding the relative efficacy of this compound within this class provides valuable context for its potential therapeutic applications.
Relative Efficacy Against Other Imidazole (B134444) Antifungals (e.g., Bifonazole, Clotrimazole (B1669251), Econazole (B349626), Ketoconazole, Miconazole (B906), Tioconazole)
Comparative studies have shown that this compound's in vitro activity is often similar to or greater than that of other imidazole antifungals.
Bifonazole: In a study comparing this compound to bifonazole against clinical isolates of dermatophytes, the MIC values were found to be similar, ranging from ≤0.04 to 0.63 µg/mL for this compound and ≤0.04 to 1.25 µg/mL for bifonazole. nih.govjst.go.jp However, against Candida albicans, this compound demonstrated more potent activity, with MICs of 0.16 to 2.5 µg/mL compared to 1.25 to 5 µg/mL for bifonazole. nih.govjst.go.jp Another study also concluded that this compound was generally as or more susceptible than bifonazole against a wide range of medically important fungi. nih.gov
Clotrimazole, Econazole, Ketoconazole, Miconazole, Tioconazole (B1681320): While direct, extensive comparative studies with all these agents are not readily available in the provided search results, the general understanding is that imidazoles like clotrimazole, econazole, ketoconazole, and miconazole are commonly used topical antifungals. microrao.comijdvl.com Sertaconazole has shown a lower percentage of in vitro resistance compared to bifonazole, clotrimazole, and miconazole. conicet.gov.ar Studies have also compared the in vitro activity of oxiconazole (B1677861) with miconazole and ketoconazole, noting species-specific differences in susceptibility. karger.com Tioconazole has also been shown to have potent in vitro and in vivo antifungal activity, comparable to miconazole. amazonaws.com
Comparative Analysis with Triazole Antifungals (e.g., Fluconazole (B54011), Itraconazole, Voriconazole)
Triazole antifungals, such as fluconazole, itraconazole, and voriconazole, generally have a broader spectrum of activity and are often used systemically. pharmacologyeducation.orgmsdmanuals.com
Fluconazole, Itraconazole, Voriconazole: Direct comparative studies between this compound and the triazoles are limited in the provided results. However, it's important to note that triazoles are often used for more severe or systemic fungal infections. msdmanuals.com Studies on triazoles have shown their efficacy against a wide range of fungi, including Candida and Aspergillus species. nih.govnih.gov For instance, itraconazole is considered highly effective against dermatophytes. ijdvl.com The development of second-generation triazoles like voriconazole was aimed at improving activity against resistant pathogens.
Differentiation from Polyene Antifungals (e.g., Amphotericin B)
Polyene antifungals, with amphotericin B being a key example, have a different mechanism of action from azoles. They bind to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent cell death. microrao.commdpi.com
Amphotericin B: Amphotericin B is a broad-spectrum fungicidal agent, often considered the "gold standard" for serious systemic mycoses. researchgate.netatsjournals.org Unlike the generally fungistatic action of azoles at lower concentrations, amphotericin B is fungicidal. microrao.commdpi.com While direct comparisons of MICs can be made, the different mechanisms of action and indications for use are the primary differentiating factors. Amphotericin B's use can be limited by its toxicity. mdpi.comnih.gov
Preclinical Efficacy Assessment in In Vivo Models
In vivo studies in animal models provide crucial information on the therapeutic potential of an antifungal agent in a living organism.
Studies in Animal Models of Experimental Mycoses (e.g., Guinea Pig Dermatophytosis)
The guinea pig model of dermatophytosis is a well-established and valuable tool for the preclinical evaluation of topical antifungal agents, as the pathology is similar to that in humans. oup.comnih.govasm.org
In an experimental tinea pedis model in guinea pigs infected with Trichophyton mentagrophytes, once-daily topical application of 1% this compound nitrate cream for 3 to 4 weeks demonstrated excellent therapeutic efficacy. oup.com The study showed that this compound was superior to 1% bifonazole cream in terms of the culture results. oup.com Specifically, after 4 weeks of treatment, the intensity of infection score was significantly lower in the this compound-treated group (1.8) compared to the bifonazole-treated group (8.8). oup.com These findings highlight the potent in vivo activity of this compound in a relevant preclinical model of dermatophytosis. Other studies have also utilized the guinea pig model to evaluate the efficacy of various other antifungal agents, including luliconazole (B1675427) and terbinafine (B446). researchgate.netdovepress.com
Structure Activity Relationships Sar and Design of Omoconazole Analogs
Structural Features Essential for Omoconazole's Antifungal Activity
The antifungal efficacy of This compound (B34995) is not attributed to a single feature but rather to the synergistic interplay of its distinct structural moieties. The core structure consists of an imidazole (B134444) ring, an oxime ether linker, and a substituted phenoxyethyl ether group, all of which are crucial for its mechanism of action, primarily the inhibition of fungal lanosterol (B1674476) 14α-demethylase (CYP51). tandfonline.commdpi.comnih.gov
The imidazole ring is a cornerstone of the vast majority of azole antifungal agents. nih.gov Its primary role is to bind to the heme iron atom within the active site of the target enzyme, lanosterol 14α-demethylase. tandfonline.comd-nb.info This coordination is critical for inhibiting the enzyme, which plays a vital role in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. researchgate.net The specific orientation and electronic properties of the imidazole ring, conferred by its two nitrogen atoms in a five-membered aromatic structure, facilitate high-affinity binding to biological targets. mdpi.commdpi.com The N-1 substituent of the imidazole ring, which in this compound is a complex side chain, is crucial for positioning the molecule correctly within the hydrophobic groove of the enzyme's active site. tandfonline.comnih.gov Studies on various imidazole derivatives have shown that the presence of one or more aromatic rings on this N-1 substituent is a common feature among potent inhibitors. nih.gov
The lipophilic side chain, which includes substituted phenyl and phenoxyethyl ether groups, is essential for the affinity of the azole antifungal for the apoprotein part of the lanosterol 14α-demethylase enzyme. tandfonline.com This portion of the molecule fits into a hydrophobic channel in the enzyme, mimicking the natural substrate, lanosterol. tandfonline.com The nature and position of substituents on the phenyl ring can significantly modulate the antifungal potency. For instance, the presence of halogen atoms, such as chlorine, on the phenyl ring is a common strategy to enhance activity. sci-hub.se In the design of this compound analogs, such as imidazolylchromanone oximes, a (3-chlorophenoxy)ethyl analog demonstrated the most potent activity against Cryptococcus gattii, with a Minimum Inhibitory Concentration (MIC) value of 0.5 μg/mL. exlibrisgroup.comnih.gov This indicates that specific substitutions are crucial for optimizing the interaction with the target enzyme and achieving high efficacy.
Significance of the Oxime Ether Moiety
Rational Design and Synthesis of Novel this compound Derivatives
Building on the SAR insights, researchers have employed rational design and chemical synthesis to create novel this compound derivatives with the goal of improving their antifungal properties.
Chemical modification is a primary strategy to enhance the therapeutic properties of drug candidates. mdpi.comresearchgate.net For azole antifungals, this involves several approaches:
Modification of the N-1 Substituent: Altering the side chain attached to the imidazole ring is a common strategy. This can involve introducing different heterocyclic rings, such as piperidine (B6355638) or piperazine, or varying the length and substitution pattern of alkyl or arylalkyl groups to optimize hydrophobic and hydrogen-bonding interactions within the enzyme's active site. researchgate.netnih.gov
Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties can lead to improved activity or pharmacokinetic profiles. For example, in analogs of azolylchromanones, replacing the oxime ether with a phenylhydrazone moiety was explored, resulting in compounds with good antifungal activity comparable to fluconazole (B54011). d-nb.info
Introduction of Diverse Scaffolds: Incorporating the essential azole and oxime ether features into different molecular frameworks, such as chroman-4-ones, is a productive strategy for discovering novel antifungal agents. tandfonline.comexlibrisgroup.comnih.gov This allows for the exploration of new chemical space while retaining the pharmacophoric elements required for activity.
These rational design strategies, often guided by computer modeling and molecular docking studies, aim to find novel agents with improved activity, a broader spectrum, and the ability to overcome existing resistance mechanisms. researchgate.netnih.govresearchgate.net
The search for new and improved antifungal agents has led to the synthesis and evaluation of various structural analogs of this compound.
Imidazolylchromanone Oximes: A significant area of research has focused on imidazolylchromanone oximes, which can be considered rigid analogs of this compound. d-nb.info These compounds incorporate the imidazole ring and the oxime ether moiety into a chromanone framework. A series of these derivatives containing a phenoxyethyl ether group, similar to that in this compound, exhibited potent activity, particularly against Cryptococcus gattii. exlibrisgroup.comnih.gov The introduction of a methyl group at the 2-position of the chroman ring was also found to contribute to enhanced antifungal activity. mdpi.comnih.gov The antifungal potency of these analogs is highly dependent on the substituents on the ether side chain and the stereochemistry of the molecule. nih.gov
Table 1: Antifungal Activity of Selected Imidazolylchromanone Oxime Analogs
| Compound | Key Structural Feature | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| Analog 7c | (3-Chlorophenoxy)ethyl ether | Cryptococcus gattii | 0.5 | exlibrisgroup.comnih.gov |
| Analog 9 | Phenoxyethyl ether | Cryptococcus gattii | 0.5 | mdpi.com |
| Analog 8a | (Z)-trans-3-imidazolyl-2-methylchromanone oxime ether | Candida albicans | 0.25 | mdpi.comnih.gov |
| Analog 8a | (Z)-trans-3-imidazolyl-2-methylchromanone oxime ether | Saccharomyces cerevisiae | 0.5 | mdpi.comnih.gov |
Vinyl Ether-containing Azoles: Another class of structural analogs involves the replacement of the oxime ether with a vinyl ether moiety. A series of vinyl ether-containing azole derivatives were designed, synthesized, and evaluated as potential antifungal agents. researchgate.netnih.gov Preliminary in vitro tests against Trichophyton rubrum showed that many of these compounds possessed excellent activity. researchgate.netnih.gov Several compounds in this class exhibited more potent inhibitory activities than reference drugs like fluconazole, itraconazole (B105839), and even this compound, identifying them as promising leads for the development of new antifungal therapies. nih.govconnectedpapers.com
Chemical Modification Strategies for Enhanced Potency and Spectrum
Computational Chemistry and Molecular Modeling in SAR Studies
The design and optimization of antifungal agents like this compound heavily rely on computational chemistry and molecular modeling. These in silico techniques provide profound insights into the structure-activity relationships (SAR) that govern the efficacy of these compounds. By simulating interactions at a molecular level, researchers can rationalize the biological activity of existing drugs and predict the potential of novel analogs, thereby accelerating the drug discovery process. The primary target for azole antifungals, including this compound, is the enzyme lanosterol 14α-demethylase (CYP51), a critical component in the fungal ergosterol biosynthesis pathway. mdpi.comnih.govresearchgate.net Computational approaches are pivotal in elucidating how these inhibitors interact with their target enzyme.
Molecular Docking Simulations of this compound and Analogs to Fungal CYP51
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor's active site. For this compound and its analogs, docking simulations are primarily focused on the active site of fungal CYP51. This enzyme, a member of the cytochrome P450 superfamily, contains a heme cofactor that is essential for its catalytic activity. mdpi.comjrespharm.com The mechanism of action for azole antifungals involves the coordination of the nitrogen atom (N3) of the imidazole ring to the heme iron atom within the CYP51 active site, thereby inhibiting the demethylation of lanosterol. jrespharm.com
Docking studies provide a detailed view of this interaction and other contributing binding forces. For instance, simulations reveal that beyond the crucial heme coordination, the N-1 substituent of the azole ring, which includes the dichlorophenyl and phenoxyethoxy moieties in this compound, occupies the substrate-binding pocket. researchgate.netjrespharm.com These moieties form extensive hydrophobic interactions with nonpolar amino acid residues in the active site, which is critical for tight binding and potent inhibition. researchgate.netacs.org
In the design of novel analogs, docking studies are indispensable. For example, in the development of new azole derivatives, molecular docking is used to assess how modifications to the core structure affect the fit within the CYP51 active site. researchgate.netscilit.com Studies on analogs of related azoles have shown that even subtle changes, such as altering substituent positions on the aromatic rings or modifying the linker chain, can significantly impact binding orientation and affinity. researchgate.netnih.gov Advanced methods like Quantum Mechanics/Molecular Mechanics (QM/MM) docking have been employed to achieve higher accuracy, especially in modeling the charge polarization involved in the metal-ligand interaction between the azole nitrogen and the heme iron. jrespharm.com
| Compound Class/Analog | Target Organism/Enzyme | Key Findings from Docking Studies |
| Imidazolylchromanone Oximes | Candida albicans, Cryptococcus gattii | Docking studies provided insights into the binding mode of analogs containing a phenoxyethyl ether moiety, similar to that in this compound. researchgate.net |
| Indole-Azole Derivatives | Candida albicans CYP51 | QM/MM docking demonstrated the importance of the indole (B1671886) fragment and the 4-chlorophenyl group for enhanced binding affinity compared to other moieties. jrespharm.com |
| Oxime Ether Azoles | Fungal Lanosterol 14α-demethylase (CYP51) | Molecular docking suggested a good fit of these analogs within the active site, corroborating their observed antifungal activity. scilit.com |
| Pramiconazole/Saperconazole | Rhizopus delemar Lanosterol 14α-demethylase | These azoles showed high binding affinities in docking simulations, indicating potent inhibitory potential. nih.gov |
In Silico Predictions of Binding Affinity and Ligand-Protein Interactions
Beyond predicting the binding pose, computational methods are used to estimate the binding affinity between a ligand and its protein target. This prediction is often expressed as a scoring function or binding energy (e.g., in kcal/mol), where a more negative value typically indicates a stronger interaction. nih.govbiorxiv.org These in silico predictions are crucial for ranking potential drug candidates before undertaking costly and time-consuming synthesis and biological testing. researchgate.net
For azole antifungals, these predictions quantify the strength of the association with CYP51. The calculations consider various types of interactions:
Heme Coordination: The primary interaction for azoles.
Hydrophobic Interactions: Formed between the aromatic rings (e.g., dichlorophenyl group) of the inhibitor and nonpolar residues in the enzyme's active site. researchgate.net
Van der Waals Forces: General attractive or repulsive forces between the ligand and protein atoms.
Hydrogen Bonds: Although less dominant for many azoles, these can form between specific ligand functionalities and protein residues, contributing to specificity and affinity.
Recent advancements in machine learning and deep learning have introduced more sophisticated models for binding affinity prediction. biorxiv.orgnih.gov These models are trained on large datasets of known protein-ligand complexes and their experimentally determined binding affinities, potentially offering higher accuracy than traditional scoring functions. biorxiv.org For this compound analogs, such predictive models can screen virtual libraries of thousands of compounds to identify those with the highest predicted affinity for fungal CYP51, while also predicting a low affinity for human CYP51 to minimize potential toxicity. researchgate.net
| Compound/Analog | Predicted Binding Affinity (kcal/mol) | Target Enzyme | Reference |
| Pramiconazole | -11.0 | Rhizopus delemar Lanosterol 14α-demethylase | nih.gov |
| Saperconazole | -10.9 | Rhizopus delemar Lanosterol 14α-demethylase | nih.gov |
| 12,28-Oxamanzamine A | -10.9 | Rhizopus delemar Lanosterol 14α-demethylase | nih.gov |
Note: The table shows examples of binding affinities for other antifungal agents against a fungal CYP51 enzyme, as direct data for this compound was not available in the cited literature. These values illustrate the typical range for potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov In the context of this compound and its analogs, QSAR studies aim to build mathematical equations that relate physicochemical properties (descriptors) of the molecules to their antifungal potency. nih.gov
The process involves several steps:
Data Collection: A set of structurally related compounds (e.g., various azole derivatives) with measured biological activity (like Minimum Inhibitory Concentration, MIC) is assembled. nih.gov
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include properties like:
Lipophilicity: Often represented by logP (the octanol-water partition coefficient), which is crucial for membrane permeability. nih.gov
Electronic Properties: Such as atomic charges, dipole moment, and energies of molecular orbitals (HOMO/LUMO), which can describe the molecule's ability to engage in electronic interactions. nih.gov
Steric/Topological Descriptors: Related to the molecule's size, shape, and branching.
Model Building: Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to find the best correlation between a subset of descriptors and the observed biological activity. nih.govnih.gov
A QSAR study on a series of azole derivatives, including this compound, highlighted the importance of lipophilicity (logP) and electronic descriptors derived from quantum chemical calculations. nih.gov The study found that the contribution of oxygen and nitrogen atoms to the molecular orbitals was significant in explaining the partition coefficient, a key factor in drug penetration. nih.gov Such models can predict the activity of unsynthesized compounds, guiding the design of new analogs with potentially improved efficacy. For instance, if a QSAR model indicates that higher lipophilicity and specific electronic features on the aromatic rings lead to better antifungal activity, chemists can prioritize the synthesis of analogs that possess these characteristics. mdpi.com
| Compound | logP (Octanol/Water Partition Coefficient) |
| Azaconazole | 2.32 |
| Bifonazole (B1667052) | 4.84 |
| Butoconazole | 6.88 |
| Clotrimazole (B1669251) | 5.44 |
| Econazole (B349626) | 5.32 |
| Fenticonazole | 6.96 |
| Flutrimazole | 4.95 |
| Isoconazole | 5.93 |
| Ketoconazole (B1673606) | 3.55 |
| Luliconazole (B1675427) | 3.98 |
| Miconazole (B906) | 5.93 |
| This compound | 6.53 |
| Oxiconazole (B1677861) | 5.83 |
| Sertaconazole | 7.49 |
| Sulconazole | 5.66 |
Data sourced from a QSAR study on azole derivatives. nih.gov
Mechanisms of Fungal Resistance to Omoconazole and Azoles
Target Site Alterations in Fungal Lanosterol (B1674476) 14α-Demethylase
The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govnih.gov This enzyme is encoded by the ERG11 gene in yeasts like Candida species and by the cyp51A and cyp51B genes in molds like Aspergillus species. mdpi.comasm.org Alterations in this target enzyme are a major cause of azole resistance.
Point Mutations within the ERG11 Gene (or Cyp51A/B in Aspergillus)
One of the most common mechanisms of azole resistance involves point mutations within the gene encoding lanosterol 14α-demethylase. oup.combrieflands.com These mutations lead to amino acid substitutions in the enzyme, which can reduce the binding affinity of azole drugs to their target. mdpi.comfrontierspartnerships.org Consequently, higher concentrations of the drug are required to inhibit the enzyme and suppress fungal growth.
Numerous studies have identified a wide array of mutations in the ERG11 gene of azole-resistant Candida isolates and the cyp51A/B genes of Aspergillus isolates. mdpi.comnih.govnih.gov In Candida albicans, over 160 different amino acid substitutions in Erg11p have been reported, although not all of them confer resistance. oup.comnih.gov Certain mutations, such as Y132F, Y132H, and G464S, have been frequently associated with clinical resistance. nih.govnih.govbiorxiv.org These mutations are often clustered in specific "hot-spot" regions of the enzyme that are critical for substrate or drug binding. frontierspartnerships.orgnih.govasm.org
In Aspergillus fumigatus, mutations in the cyp51A gene are a major contributor to azole resistance. mdpi.com A particularly significant resistance mechanism involves a tandem repeat (TR) in the promoter region of cyp51A, often in combination with point mutations in the coding sequence, such as L98H (TR34/L98H) or Y121F/T289A (TR46/Y121F/T289A). asm.orgmdpi.commdpi.com These combinations can lead to high-level resistance to multiple azoles. Mutations in the cyp51B gene have also been implicated in azole resistance, sometimes in strains without any alterations in cyp51A. nih.gov
Table 1: Common Point Mutations Associated with Azole Resistance
| Gene | Organism | Common Mutations/Alleles | Consequence |
|---|---|---|---|
| ERG11 | Candida albicans | Y132F, Y132H, G464S, K143R, S405F | Reduced drug binding affinity oup.comnih.govnih.govbiorxiv.orgasm.org |
| cyp51A | Aspergillus fumigatus | TR34/L98H, TR46/Y121F/T289A, G54, M220 | Reduced drug binding affinity and/or enzyme overexpression asm.orgmdpi.commdpi.com |
| cyp51B | Aspergillus fumigatus | G457S | Implicated in azole resistance nih.gov |
Overexpression of Target Enzyme Genes
Another key resistance mechanism is the overexpression of the genes encoding lanosterol 14α-demethylase. mdpi.comekb.eg Increased production of the target enzyme means that a higher concentration of the azole drug is needed to inhibit a sufficient proportion of the enzyme molecules to disrupt ergosterol synthesis. mdpi.commdpi.com This overexpression can result from several genetic events.
In Candida species, upregulation of ERG11 can be caused by gain-of-function mutations in the transcription factor Upc2, which regulates the expression of several genes in the ergosterol biosynthesis pathway. mdpi.comasm.org Duplication of the chromosome containing the ERG11 gene can also lead to its overexpression. asm.orguthsc.edu
In Aspergillus fumigatus, the presence of tandem repeats (TR) in the promoter region of the cyp51A gene is a well-documented cause of its overexpression. mdpi.commdpi.com Strains with these TRs, often combined with point mutations, exhibit significantly increased resistance to azoles. mdpi.com Overexpression of cyp51B has also been observed in some azole-resistant isolates, suggesting its role in compensating for the inhibition of Cyp51A. nih.govamazonaws.com
Role of Drug Efflux Pumps in Resistance Development
Fungi possess membrane-bound transporter proteins that can actively pump out antifungal drugs from the cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. nih.govreviberoammicol.com The overexpression of genes encoding these efflux pumps is a major mechanism of resistance to azoles and other antifungal agents. nih.govnih.gov Two main superfamilies of efflux pumps are implicated in azole resistance: the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govnih.gov
ATP-Binding Cassette (ABC) Transporters
ABC transporters are primary active transporters that utilize the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes. nih.govoup.com In many pathogenic fungi, the overexpression of genes encoding ABC transporters is a significant cause of multidrug resistance, including resistance to azoles. oup.comasm.orgresearchgate.net
In Candida albicans, the most well-characterized ABC transporters associated with azole resistance are Cdr1p and Cdr2p. nih.govoup.com Overexpression of the CDR1 and CDR2 genes is frequently observed in azole-resistant clinical isolates. nih.govoup.com Similarly, in Candida glabrata, the transporters CgCdr1p, CgCdr2p, and CgSnq2p play a role in azole resistance. nih.gov In Aspergillus fumigatus, several ABC transporters, including AtrF and Cdr1B (also known as AbcG1), have been implicated in azole resistance. amazonaws.comresearchgate.net The expression of these transporters can be induced by exposure to azole drugs. oup.com
Major Facilitator Superfamily (MFS) Transporters
MFS transporters are secondary active transporters that typically use the proton motive force across the cell membrane to drive the efflux of substrates. nih.govacs.org While they generally have a more limited substrate range compared to ABC transporters, certain MFS transporters play a crucial role in azole resistance. nih.govacs.org
In Candida albicans, the MFS transporter Mdr1p is a key player in azole resistance. mdpi.commdpi.com Overexpression of the MDR1 gene is often associated with resistance to fluconazole (B54011). mdpi.comoup.com Unlike the broad-spectrum resistance conferred by ABC transporters, Mdr1p-mediated resistance is often more specific to certain azoles. reviberoammicol.com Computational analysis has identified a large number of putative MFS transporters in the C. albicans genome, suggesting a significant capacity for drug efflux. oup.com In other fungi, such as Penicillium marneffei, MFS transporters from the DHA1 subfamily have been shown to confer resistance to various drugs, including azoles. nih.gov
Table 2: Key Efflux Pumps in Azole Resistance
| Transporter Superfamily | Transporter | Organism | Substrates |
|---|---|---|---|
| ABC | Cdr1p, Cdr2p | Candida albicans | Azoles, other drugs nih.govoup.comoup.com |
| CgCdr1p, CgCdr2p, CgSnq2p | Candida glabrata | Azoles nih.gov | |
| Afr1 | Cryptococcus neoformans | Azoles nih.gov | |
| AtrF, Cdr1B (AbcG1) | Aspergillus fumigatus | Azoles amazonaws.comresearchgate.net | |
| MFS | Mdr1p | Candida albicans | Fluconazole, other drugs mdpi.comoup.commdpi.com |
| Flu1 | Candida albicans | Fluconazole acs.org | |
| DHA1 subfamily | Penicillium marneffei | Azoles, other drugs nih.gov |
Modifications in the Ergosterol Biosynthesis Pathway
Beyond alterations in the direct target of azoles, fungi can develop resistance through modifications in the broader ergosterol biosynthesis pathway. nih.govmdpi.com This pathway is a complex, multi-step process involving numerous enzymes. mdpi.com Disruptions or alterations at various points in this pathway can impact the cell's susceptibility to azoles.
When the primary target, lanosterol 14α-demethylase (Erg11p), is inhibited by azoles, the cell can accumulate toxic sterol intermediates, which contributes to the drug's antifungal effect. mdpi.comasm.org However, mutations in other enzymes in the pathway can prevent the formation of these toxic byproducts, thereby conferring resistance. For instance, loss-of-function mutations in the ERG3 gene, which encodes a C-5 sterol desaturase, can block the final steps of the pathway that lead to the production of toxic sterols. mdpi.com While this results in the accumulation of alternative, less optimal sterols in the membrane, it allows the fungus to survive in the presence of azoles.
Furthermore, there is evidence of a physiological link between the regulation of ergosterol biosynthesis and the expression of drug efflux pumps. plos.org Depletion of ergosterol can trigger a cellular stress response that not only upregulates the genes involved in ergosterol synthesis but can also lead to the increased expression of ABC transporter genes, providing a coordinated defense against azole drugs. plos.org This intricate interplay highlights the adaptability of fungi in developing resistance through multiple, interconnected pathways.
Biofilm Formation as a Resistance Mechanism
Fungal biofilm formation is a critical mechanism of resistance to azole antifungals, including omoconazole (B34995). Biofilms are structured communities of microbial cells that adhere to a surface and are encased in a self-produced extracellular matrix (ECM). nih.gov This mode of growth confers a significant survival advantage, rendering fungal cells within a biofilm substantially less susceptible to antimicrobial agents than their free-floating, or planktonic, counterparts. asm.org Research indicates that bacteria and fungi living in a biofilm can exhibit a 10- to 1,000-fold increase in resistance to antimicrobial agents. asm.org
The resistance of biofilms is multifactorial and involves several key elements:
The Extracellular Matrix (ECM): The ECM, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier. It can impede the penetration of antifungal drugs, preventing them from reaching the fungal cells embedded deep within the biofilm. Some matrix components, like β-glucans, can actively sequester azole drugs, further reducing their effective concentration.
Increased Cell Density and Nutrient Limitation: The high density of cells within a biofilm leads to nutrient-limited microenvironments. This results in slower growth rates and altered metabolic states for many cells. nih.gov Since azoles like this compound primarily target the synthesis of ergosterol, a key component of the fungal cell membrane, they are most effective against metabolically active, rapidly dividing cells. The quiescent state of many biofilm cells reduces the efficacy of these drugs.
Activation of Stress Responses: The biofilm environment induces various stress response pathways in fungal cells. These pathways can help the cells cope with the presence of an antifungal agent, contributing to tolerance and survival. nih.gov
Overexpression of Efflux Pumps: Fungal cells within a biofilm often exhibit increased expression of membrane-associated efflux pumps. These pumps actively transport antifungal drugs out of the cell, preventing them from reaching their intracellular target, the lanosterol 14α-demethylase enzyme. mdpi.com
Presence of "Persister" Cells: Biofilms contain a subpopulation of dormant, highly tolerant cells known as "persisters." These cells are not genetically resistant but are phenotypically non-responsive to antifungal treatment and can repopulate the biofilm once therapy ceases.
Studies on Candida albicans, a common fungal pathogen, demonstrate the profound impact of biofilm formation on azole susceptibility. Research has shown that C. albicans biofilms exhibit high-level intrinsic resistance to fluconazole. asm.org Similarly, other studies have reported that the concentrations of antifungals like ketoconazole (B1673606) and tioconazole (B1681320) required to inhibit sessile (biofilm) cells are significantly higher than those needed for planktonic cells. These findings underscore that biofilm formation is a universal and highly effective resistance strategy against the azole class of antifungals.
Strategies for Overcoming this compound Resistance in Research
One of the most promising strategies to combat antifungal resistance is the use of combination therapy. frontiersin.orgoup.com This approach involves using two or more drugs simultaneously, which can lead to synergistic or additive effects, enhance efficacy, and reduce the probability of new resistance developing. mdpi.commedscape.commdpi.com While specific combination therapy studies focusing on this compound are limited, research on other azoles, particularly related imidazoles, provides a strong rationale for this strategy.
The primary goals of combination therapy in mycology are:
To achieve a synergistic interaction, where the combined effect of the drugs is greater than the sum of their individual effects. mdpi.com
To broaden the spectrum of antifungal activity.
To prevent the emergence of resistant strains. frontiersin.org
Research has explored various combination strategies, including pairing an azole with another class of antifungal or with a non-antifungal compound that disrupts a resistance mechanism. For instance, the combination of topical imidazoles like tioconazole with oral agents such as griseofulvin (B1672149) has been investigated for treating onychomycosis. nih.govresearchgate.net A recent study demonstrated that the antifungal activity of miconazole (B906) nitrate (B79036) against drug-resistant Candida albicans biofilms could be enhanced when combined with Kangbainian (KBN) lotion, a traditional Chinese medicine preparation. nih.gov This combination was found to affect the structural integrity of the biofilm and modulate the expression of key genes involved in biofilm formation. nih.gov
Another innovative approach involves combining azoles that exhibit different selectivities toward fungal Cyp51 isozymes. A study on Trichophyton rubrum, which possesses two Cyp51 isozymes (Cyp51A and Cyp51B), found that combining azoles with preferential activity against different isozymes resulted in a synergistic effect. biorxiv.org This suggests a novel therapeutic strategy for fungal infections caused by pathogens with multiple Cyp51 enzymes. biorxiv.org
Furthermore, research into repurposing drugs has shown that the imidazole (B134444) antifungal oxiconazole (B1677861) can synergize with the antibiotic gentamicin (B1671437) to combat infections caused by gentamicin-resistant Staphylococcus aureus, including its biofilms. asm.org This highlights the potential of azoles in combinations that extend beyond purely antifungal targets.
The following table summarizes the findings of selected in vitro studies on antifungal combinations against dermatophytes, illustrating the potential for synergistic interactions.
| Antifungal Combination | Fungal Species | Interaction Observed | Reference |
|---|---|---|---|
| Luliconazole (B1675427) + Itraconazole (B105839) | Trichophyton rubrum, T. interdigitale | Synergy in 31.3% of strains | mdpi.com |
| Efinaconazole + Terbinafine (B446) | Trichophyton rubrum, T. interdigitale | Synergy in 43.8% of strains | mdpi.com |
| Tea Tree Oil + Ketoconazole | Trichophyton rubrum | Synergism | mdpi.com |
| Tea Tree Oil + Itraconazole | Trichophyton rubrum | Synergism | mdpi.com |
The development of novel analogs of existing antifungal agents is a cornerstone of research aimed at overcoming drug resistance. nih.govmdpi.com This medicinal chemistry approach seeks to modify the structure of a parent compound, like an azole, to create new molecules with improved properties. The objectives of designing these new analogs include:
Enhanced potency and a broader spectrum of activity.
The ability to circumvent specific resistance mechanisms, such as efflux pumps or target site mutations.
Improved pharmacokinetic profiles.
While the development of specific this compound analogs is not widely documented in available literature, extensive research on other azoles, including closely related imidazoles and triazoles, illustrates the potential of this strategy. For example, research inspired by the activity of the imidazole tioconazole against fluconazole-resistant Candida glabrata led to the synthesis of new 2-aryl-1-azolyl-3-thienylbutan-2-ols. tandfonline.comresearchgate.net These novel compounds showed broad-spectrum activity and were notably effective against a resistant C. glabrata mutant that overexpresses efflux pumps, suggesting they could overcome this common resistance mechanism. tandfonline.comresearchgate.net
In another study, conformationally constrained analogues of oxiconazole were synthesized. capes.gov.br Although these particular analogues displayed unexpected antibacterial activity instead of antifungal effects, the study exemplifies the structural modification approach used to explore new therapeutic potential based on an existing azole scaffold. capes.gov.br
The development of second-generation triazoles like posaconazole (B62084) and voriconazole (B182144) from earlier structures demonstrates the success of this strategy in the broader azole class. nih.gov More recent research has focused on developing novel azole structures that show promise against resistant strains.
The following table presents data on novel azole compounds in development, highlighting their activity against various fungal pathogens, including resistant strains.
| Compound | Target Pathogen(s) | Noteworthy Activity | Reference |
|---|---|---|---|
| Oteseconazole (VT-1161) | Candida albicans (fluconazole-resistant) | Demonstrated potent inhibition of fungal CYP51 and in vivo efficacy. | mdpi.com |
| Fosravuconazole | Broad spectrum | A prodrug of ravuconazole, promising against fluconazole-resistant strains. | nih.gov |
| Novel Quinoxaline-Triazole (Compound 5d) | Candida krusei | Showed 8-fold greater activity (MIC90 = 2 µg/mL) than fluconazole (MIC90 = 16 µg/mL). | |
| Novel Triazole (Compound 9) | Cryptococcus neoformans, T. rubrum | Showed the highest antifungal potential of the synthesized series against these strains. | nih.gov |
This continuous effort in medicinal chemistry is vital for creating the next generation of azole antifungals capable of treating infections caused by clinically resistant fungi.
Preclinical Methodologies and Experimental Models in Omoconazole Research
In Vitro Experimental Systems
In vitro methodologies provide the foundational data for omoconazole (B34995) research, allowing for controlled and reproducible experiments that elucidate its antifungal properties and interactions at a molecular and cellular level.
Fungal Strain Collections and Isolate Characterization
The preclinical assessment of this compound's antifungal spectrum involves testing against a comprehensive collection of fungal strains. These collections typically include a wide range of medically important fungi, comprising both standard reference strains from culture collections and fresh clinical isolates to ensure clinical relevance. nih.govjst.go.jp For instance, in vitro antifungal activity studies for this compound nitrate (B79036) have utilized collections of up to 364 strains across 22 genera and 47 species. nih.gov These collections often feature dermatophytes, yeasts like Candida albicans and Malassezia, dimorphic fungi, and non-pigmented hyphomycetes. nih.gov
A critical aspect of this research is the characterization of these isolates. This includes not only species identification but also determining their susceptibility to this compound, often in comparison to a reference antifungal agent like bifonazole (B1667052). nih.gov For example, against 123 fresh clinical isolates of Trichophyton mentagrophytes, the geometric mean Minimum Inhibitory Concentration (MIC) of this compound was found to be 2.18 mg/L. oup.com The use of diverse and well-characterized fungal isolates is essential for establishing the broad-spectrum activity of this compound and identifying any potential for innate resistance. nih.govjst.go.jp
| Fungus Type | Example Species | Relevance in this compound Research |
| Dermatophytes | Trichophyton mentagrophytes, Trichophyton rubrum | Primary targets for topical antifungal agents like this compound. oup.comoup.comnih.gov |
| Yeasts | Candida albicans, Malassezia spp. | Important opportunistic pathogens included in broad-spectrum activity testing. nih.govjst.go.jp |
| Dimorphic Fungi | - | Part of comprehensive in vitro screening to determine the full antifungal spectrum. nih.gov |
| Hyphomycetes | Non-pigmented varieties | Included in broad-spectrum analysis of this compound's activity. nih.gov |
Cell Culture Models for Toxicity Studies (excluding human cells for adverse effects)
While the primary focus is on antifungal efficacy, preliminary toxicity assessments are conducted using non-human cell culture models. These models help to understand the general cytotoxic potential of the compound. Although specific studies detailing non-human cell culture models for this compound toxicity are not prevalent in the provided results, the general methodology in preclinical toxicology involves using various animal-derived cell lines. teagasc.ieupmbiomedicals.com For example, rodent cell lines are often employed to assess basic cellular toxicity. mdpi.com These studies can provide early indicators of a compound's therapeutic index by comparing the concentrations required for antifungal activity with those that cause cytotoxicity to mammalian cells. The use of 3D cell culture models is also becoming more common as they can more accurately mimic the in vivo environment. teagasc.ieupmbiomedicals.com
Enzyme Inhibition Assays for Lanosterol (B1674476) 14α-Demethylase
This compound, as an imidazole (B134444) antifungal, is known to target the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. researchgate.net Enzyme inhibition assays are therefore a cornerstone of preclinical research to confirm this mechanism of action.
These assays typically utilize a reconstituted enzyme system containing the target enzyme (fungal CYP51) and its redox partners. nih.gov The inhibitory potency of this compound is quantified by determining the concentration that inhibits 50% of the enzyme's activity (IC50). nih.gov For comparative purposes, these assays are often run in parallel with the human ortholog of the enzyme to assess the selectivity of the compound. uzh.ch A high selectivity ratio (IC50 for human CYP51 / IC50 for fungal CYP51) is a desirable characteristic for an antifungal agent, as it suggests a lower potential for mechanism-based toxicity in the host. The assay measures the conversion of the substrate, lanosterol, to its product. nih.govuzh.ch
| Azole Antifungal | Target Enzyme | Significance in Inhibition Assays |
| This compound | Fungal Lanosterol 14α-demethylase (CYP51) | Primary target; inhibition disrupts ergosterol synthesis. researchgate.net |
| Ketoconazole (B1673606) | Fungal and Human CYP51 | Often used as a reference compound in comparative inhibition studies. semanticscholar.org |
| Fluconazole (B54011) | Fungal and Human CYP51 | Another common reference azole with known inhibitory profiles. nih.gov |
| Itraconazole (B105839) | Fungal and Human CYP51 | Used for comparison due to its established clinical use and selectivity. nih.gov |
In Vitro Skin Permeability Models
For a topically applied agent like this compound, understanding its ability to permeate the skin is critical to predicting its efficacy. In vitro skin permeability models are widely used for this purpose. These models often employ excised skin, either from animal sources (e.g., hairless mouse or porcine skin) or humans, mounted in a Franz diffusion cell. nih.govscielo.brxenometrix.ch
In a study of this compound nitrate, an in vitro hairless mouse skin-permeability test was used. nih.gov This model allows for the calculation of key pharmacokinetic parameters, such as the partition and diffusion coefficients of the drug in the stratum corneum and viable epidermis. nih.gov By analyzing the flux of this compound across the skin membrane over time, researchers can predict in vivo percutaneous pharmacokinetics and estimate the concentrations that will be achieved at the site of a dermal infection. nih.gov These models are invaluable for formulation development, helping to optimize the delivery of the active compound to the target site. nih.gov
Animal Models in Preclinical Efficacy Studies
Following promising in vitro results, the focus of preclinical research shifts to in vivo animal models to evaluate the therapeutic efficacy of this compound in a living organism.
Selection and Standardization of Animal Models for Mycoses (e.g., Guinea Pig, Mouse Models)
The choice of animal model is crucial and depends on the type of fungal infection being studied. sci-hub.senih.gov For dermatophytoses, the guinea pig is a widely used and well-established model because the resulting infection is pathologically similar to superficial fungal infections in humans. oup.comoup.comnih.gov Mice are also frequently used in mycological research, including for models of both superficial and systemic mycoses. nih.govsci-hub.se
Standardization of these models is critical for the reproducibility and reliability of the results. sci-hub.semdpi.com This involves controlling several variables, including:
The fungal strain and inoculum size: A specific, well-characterized strain, such as Trichophyton mentagrophytes TIMM 1189 or TIMM 2789, is used to induce the infection. oup.comoup.com The number of conidia in the inoculum is carefully controlled. oup.com
The animal species and strain: Hartley strain guinea pigs are commonly used. oup.comoup.com
The site and method of inoculation: For dermatophytosis models, the dorsal skin or the feet are topically inoculated. oup.comnih.gov
Housing and care: Animals are maintained in controlled environments with ad libitum access to food and water. oup.comoup.com
In studies evaluating this compound, a dermatophytosis model was created by inoculating T. mentagrophytes onto the dorsal skin of guinea pigs. oup.com Another model for tinea pedis was developed by inoculating the fungus onto the feet of guinea pigs. oup.comnih.gov These standardized models have been instrumental in demonstrating the in vivo therapeutic efficacy of this compound cream preparations. oup.comnih.govnih.gov
| Animal Model | Fungal Pathogen | Type of Mycosis Studied with this compound | Key Findings |
| Guinea Pig | Trichophyton mentagrophytes | Dermatophytosis (Tinea corporis model) | This compound cream was therapeutically effective and superior to bifonazole cream in improving lesions and culture results. oup.comnih.gov |
| Guinea Pig | Trichophyton mentagrophytes | Tinea pedis | Once-daily application of 1% this compound nitrate cream showed excellent therapeutic efficacy. oup.comnih.gov |
| Hairless Mouse | - | Skin Permeability (In vitro) | Used to determine the partition and diffusion parameters of this compound nitrate in the skin layers. nih.gov |
Methodologies for Assessing Antifungal Efficacy in Vivo
The in vivo antifungal efficacy of this compound has been evaluated using established animal models of dermatophytosis. A key model is the guinea-pig model of dermatophyte infection, which allows for the assessment of topical formulations in a setting that mimics human cutaneous fungal infections.
In these studies, creams containing varying concentrations of this compound nitrate are applied to the infected skin of guinea-pigs. The therapeutic effect is then monitored over time. A study utilized this model to determine a clinically effective dose. nih.gov Creams with this compound nitrate concentrations of 0.25% and higher demonstrated significant inhibition of the infection compared to untreated and vehicle-treated control groups. nih.gov Mycological examination confirmed the efficacy, with no dermatophyte growth observed in samples treated with creams containing 1% or higher concentrations of this compound nitrate. nih.gov
These in vivo pharmacological studies are crucial for bridging the gap between in vitro activity and clinical application. They provide essential data on how the drug behaves in a complex biological system, accounting for factors like skin penetration and drug retention in the stratum corneum, where dermatophytes typically reside. nih.gov
Table 1: In Vivo Efficacy of this compound Nitrate Cream in Guinea-Pig Dermatophytosis Model
| This compound Nitrate Concentration in Cream | Therapeutic Effect Observation | Mycological Examination Result | Reference |
|---|---|---|---|
| < 0.25% | Less significant inhibition | Fungal growth observed | nih.gov |
| ≥ 0.25% | Significant inhibition compared to controls | Not specified | nih.gov |
| ≥ 1% | Significant inhibition | No growth of dermatophytes | nih.gov |
Advanced Research Techniques
Advanced microscopic techniques are employed to observe the physical and structural damage inflicted by this compound on fungal cells. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are primary methods used for this ultrastructural analysis.
A detailed study on Candida albicans revealed the significant morphological and ultrastructural changes induced by this compound nitrate. nih.gov Treatment with fungistatic concentrations (0.4 to 4 µg/ml) resulted in the formation of cell chains or clusters. nih.govresearchgate.net Key alterations observed via electron microscopy included a noticeable thickening of the fungal cell wall and the accumulation of electron-dense vesicles within the wall. nih.gov
One of the most prominent cytoplasmic changes was the development of membranous structures resembling the Golgi complex. At higher concentrations (40 µg/ml), the drug caused severe disruption of intracytoplasmic organelles, confirming its potent antifungal action. nih.gov These types of analyses demonstrate that, like other azole antifungals, this compound disrupts the integrity of the cell membrane and wall, leading to cell death. nih.govnih.gov
Table 2: Summary of Ultrastructural Changes in Candida albicans Treated with this compound Nitrate
| Cellular Component | Observed Alteration | Microscopy Technique | Reference |
|---|---|---|---|
| Overall Morphology | Formation of cell chains or clusters | SEM & TEM | nih.govresearchgate.net |
| Cell Wall | Thickening and accumulation of electron-dense vesicles | TEM | nih.gov |
| Cytoplasm | Development of Golgi-like membranous structures | TEM | nih.gov |
| Intracytoplasmic Organelles | Disruption at high drug concentrations | TEM | nih.gov |
Molecular biology provides powerful tools to investigate the mechanisms of antifungal action at the genetic level, including the study of gene expression and the identification of drug-resistance mutations. stanford.edu While specific studies applying these techniques to this compound are not detailed in the provided search results, the standard methodologies are well-established in antifungal research.
Gene Expression Analysis: Techniques like Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and quantitative PCR (qPCR) are used to measure the levels of specific messenger RNA (mRNA) transcripts. bio-rad.comthermofisher.com This allows researchers to determine if an antifungal agent like this compound upregulates or downregulates genes involved in critical pathways, such as ergosterol biosynthesis, stress response, or cell wall maintenance. bio-rad.com Northern blotting is another, more traditional method for quantifying mRNA levels. bio-rad.com For a broader view, DNA microarrays can profile the expression of thousands of genes simultaneously in response to drug treatment. bio-rad.com
Mutation Analysis: To understand drug resistance, researchers analyze genes known to be targets of azole antifungals, such as ERG11 (which codes for lanosterol 14-alpha-demethylase). DNA sequencing is the definitive method to identify point mutations, insertions, or deletions within a gene that may alter the protein structure and reduce drug binding affinity. wikipedia.org Techniques like PCR can be used to amplify specific gene regions before sequencing. thermofisher.com Loss-of-function (knockout) or gain-of-function (over-expression) mutations can be engineered to confirm a gene's role in drug susceptibility and action. stanford.edu
These molecular approaches are fundamental to elucidating the precise mechanism of action of this compound and understanding the genetic basis of potential resistance in fungal pathogens. stanford.edu
Q & A
Q. What is the primary mechanism of action of Omoconazole against fungal pathogens, and how is this validated experimentally?
this compound nitrate inhibits ergosterol biosynthesis by targeting lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme critical for fungal membrane integrity. Methodologically, this is validated through:
- Enzyme inhibition assays : Measure IC₅₀ values using spectrophotometric or fluorometric methods to quantify enzyme activity suppression .
- Sterol profiling : Gas chromatography-mass spectrometry (GC-MS) identifies toxic sterol intermediates (e.g., methylated sterols) accumulating in treated fungal cells .
- Membrane permeability studies : Fluorescent dye leakage assays confirm membrane destabilization .
Q. What in vitro models are recommended for assessing this compound’s antifungal efficacy?
- Dermatophyte cultures : Use standardized strains (e.g., Trichophyton rubrum, Microsporum canis) in agar dilution or broth microdilution assays to determine minimum inhibitory concentrations (MICs) .
- Candida biofilm models : Assess efficacy against Candida albicans biofilms using metabolic activity assays (e.g., XTT reduction) .
- Synergy testing : Check combinatory effects with other antifungals via checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) .
Q. How do researchers determine optimal concentrations for topical formulations of this compound?
- Ex vivo skin penetration studies : Franz diffusion cells quantify drug permeation through human or animal skin .
- Stability testing : High-performance liquid chromatography (HPLC) monitors degradation under varying pH, temperature, and light conditions .
- Efficacy-toxicity balance : Compare MICs with cytotoxicity data (e.g., MTT assays on keratinocytes) to establish therapeutic indices .
Advanced Research Questions
Q. How can conflicting data between in vitro and in vivo efficacy of this compound be resolved?
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate in vitro MICs with in vivo drug exposure profiles (e.g., AUC/MIC ratios) to predict clinical outcomes .
- Host-microbe interaction studies : Use immunofluorescence microscopy to assess how host immune responses (e.g., neutrophil activity) modulate this compound’s efficacy in animal models .
- Meta-analysis : Systematically review preclinical and clinical datasets to identify confounding variables (e.g., formulation differences, infection site variability) .
Q. What experimental strategies are employed to study resistance mechanisms to this compound?
- Genomic sequencing : Identify mutations in ERG11 (lanosterol 14α-demethylase gene) or efflux pump overexpression in resistant strains .
- Proteomic profiling : Compare protein expression patterns in susceptible vs. resistant fungi via 2D gel electrophoresis or LC-MS/MS .
- Directed evolution : Induce resistance in vitro through serial passaging under sub-inhibitory drug concentrations to map adaptive pathways .
Q. What are best practices for designing combination therapies involving this compound?
- Mechanistic synergy testing : Pair this compound with agents targeting different pathways (e.g., β-glucan synthase inhibitors) to reduce resistance risk .
- In vivo efficacy validation : Use murine models of co-infection (e.g., fungal-bacterial) to assess therapeutic breadth .
- Statistical rigor : Apply factorial experimental designs to isolate interaction effects between drugs .
Methodological Considerations
- Ethical compliance : For human-derived samples, adhere to protocols for participant selection and informed consent .
- Data transparency : Use repositories like Synapse (avoiding unreliable sources) for sharing raw datasets and negative results .
- Critical analysis : Avoid inductive fallacies by contextualizing findings within broader literature (e.g., species-specific efficacy variations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
